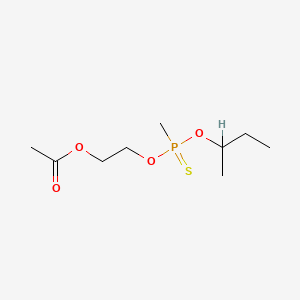

O-(2-(Acetyloxy)ethyl) S-butyl methylphosphonothioate

Beschreibung

O-(2-(Acetyloxy)ethyl) S-butyl methylphosphonothioate is an organophosphorus compound characterized by a methylphosphonothioate backbone with distinct substituents: a 2-(acetyloxy)ethyl group bonded to the oxygen atom and a butyl group attached via a sulfur atom. This structure confers unique chemical reactivity and biological properties.

Eigenschaften

CAS-Nummer |

66957-41-3 |

|---|---|

Molekularformel |

C9H19O4PS |

Molekulargewicht |

254.29 g/mol |

IUPAC-Name |

2-[butan-2-yloxy(methyl)phosphinothioyl]oxyethyl acetate |

InChI |

InChI=1S/C9H19O4PS/c1-5-8(2)13-14(4,15)12-7-6-11-9(3)10/h8H,5-7H2,1-4H3 |

InChI-Schlüssel |

ZTWJECBSXMJVOX-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)OP(=S)(C)OCCOC(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of O-(2-(Acetyloxy)ethyl) S-butyl methylphosphonothioate typically involves the reaction of a suitable alcohol with a phosphonothioate precursor. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. For instance, the reaction between O-ethyl S-2-(diisopropylamino)ethyl methylphosphonothioate and an appropriate alcohol under basic conditions can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically include steps such as purification and quality control to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

O-(2-(Acetyloxy)ethyl) S-butyl methylphosphonothioate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions are common, where the acetyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Bases like sodium hydroxide or potassium carbonate are often used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phosphonothioates.

Wissenschaftliche Forschungsanwendungen

Chemical Warfare Agent Detoxification

Overview

O-(2-(Acetyloxy)ethyl) S-butyl methylphosphonothioate is structurally related to organophosphate compounds, which are known for their use as chemical warfare agents. The detoxification of such agents is crucial for military and environmental safety.

Mechanism of Action

The compound acts as a substrate for specific enzymes that hydrolyze organophosphates, rendering them harmless. Research has demonstrated that certain enzymes can effectively detoxify compounds similar to O-(2-(Acetyloxy)ethyl) S-butyl methylphosphonothioate through hydrolysis and other biochemical pathways.

Case Study

A study highlighted the use of N,N-dichlorourethane as an effective decontaminating agent for O,S-diethyl methyl phosphonothiolate (a simulant of VX), showcasing the potential for similar approaches with O-(2-(Acetyloxy)ethyl) S-butyl methylphosphonothioate .

| Agent | Decontaminating Agent | Effectiveness |

|---|---|---|

| O,S-diethyl methyl phosphonothiolate | N,N-dichlorourethane | High |

| O-(2-(Acetyloxy)ethyl) S-butyl methylphosphonothioate | TBD | TBD |

Agricultural Applications

Pesticide Development

O-(2-(Acetyloxy)ethyl) S-butyl methylphosphonothioate has potential as a pesticide due to its efficacy against various pests. The compound's ability to disrupt the nervous systems of insects makes it a candidate for developing new agricultural pesticides.

Research Findings

Studies have indicated that organophosphate derivatives can be designed to target specific pests while minimizing impact on non-target species and the environment. The application of this compound in agricultural settings could lead to more effective pest management solutions.

Biochemical Research

Enzyme Interaction Studies

The compound is also valuable in biochemical research, particularly in studying enzyme interactions. Its structure allows researchers to investigate how organophosphate hydrolases interact with substrates, leading to insights into enzyme mechanisms and potential applications in biotechnology.

Data Table: Enzyme Interactions

| Enzyme Type | Substrate | Reaction Type |

|---|---|---|

| Organophosphate hydrolase | O-(2-(Acetyloxy)ethyl) S-butyl methylphosphonothioate | Hydrolysis |

| Aryldialkylphosphatase | Various organophosphates | Dephosphorylation |

Wirkmechanismus

The mechanism of action of O-(2-(Acetyloxy)ethyl) S-butyl methylphosphonothioate involves its interaction with molecular targets such as enzymes. The compound can inhibit acetylcholinesterase by phosphorylating the active site serine residue, leading to the accumulation of acetylcholine and subsequent disruption of nerve signal transmission . This mechanism is similar to that of other organophosphorus nerve agents.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Substituent Effects

The properties of methylphosphonothioate derivatives are heavily influenced by substituents on the phosphorus atom. Key structural analogs include:

Key Observations :

- Ester vs. Amino Groups: The target compound’s acetyloxyethyl group contrasts with aminoethyl substituents in nerve agents (e.g., ), which are critical for acetylcholinesterase inhibition.

- Hydrolytic Stability: Thioesters (e.g., S-butyl in the target) are generally more resistant to hydrolysis than oxygen esters but less stable than amino-linked groups in nerve agents .

Physicochemical Properties

- Volatility : Branched alkyl groups (e.g., isobutyl in ) reduce volatility compared to linear chains. The target’s S-butyl group may offer intermediate volatility.

- Reactivity : The thioester linkage in the target compound is more reactive toward nucleophiles than oxygen esters in O,O-diethyl analogs , enabling selective modifications.

Biologische Aktivität

O-(2-(Acetyloxy)ethyl) S-butyl methylphosphonothioate is a compound belonging to the class of organophosphorus compounds, which are known for their significant biological activities, particularly as inhibitors of acetylcholinesterase (AChE). This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Organophosphorus compounds like O-(2-(Acetyloxy)ethyl) S-butyl methylphosphonothioate primarily function by inhibiting AChE, an enzyme crucial for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. The inhibition leads to an accumulation of acetylcholine, resulting in prolonged stimulation of postsynaptic receptors, which can cause various physiological effects ranging from muscle paralysis to respiratory failure.

Biological Activity Overview

The biological activity of O-(2-(Acetyloxy)ethyl) S-butyl methylphosphonothioate can be summarized as follows:

- AChE Inhibition : It exhibits potent inhibition of AChE, contributing to its neurotoxic effects.

- Neurotoxicity : The compound is classified as a neurotoxin, with effects observed in both central and peripheral nervous systems.

- Toxicological Profile : Studies have indicated significant acute toxicity, with symptoms including muscle twitching, respiratory distress, and potential lethality.

Table 1: Summary of Biological Effects

Case Studies

-

Case Study on AChE Reactivation :

In a study assessing various oximes as reactivators for AChE inhibited by organophosphorus compounds, O-(2-(Acetyloxy)ethyl) S-butyl methylphosphonothioate was shown to significantly impair AChE activity in vivo. The use of oxime treatments demonstrated varying degrees of success in reactivating inhibited AChE across different tissues (brain, blood, peripheral tissues), highlighting the compound's potent inhibitory effects on AChE activity . -

Toxicological Assessment :

Research conducted on animal models revealed that exposure to this compound led to acute symptoms consistent with organophosphate poisoning. The study monitored behavioral changes and physiological responses post-exposure, confirming the compound's neurotoxic profile .

Research Findings

Recent studies have focused on the pharmacodynamics and pharmacokinetics of O-(2-(Acetyloxy)ethyl) S-butyl methylphosphonothioate. Key findings include:

- Pharmacokinetics : The compound is rapidly absorbed and distributed within the body, with a notable half-life indicating prolonged biological activity.

- Tissue Distribution : High concentrations were found in neural tissues compared to peripheral tissues, suggesting a preferential action on the central nervous system .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.